molecular formula C15H18N4O2 B6638876 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide

1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide

Cat. No. B6638876
M. Wt: 286.33 g/mol
InChI Key: FEULPSQUAWCYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide is a novel compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a derivative of piperidine and indazole, which are two important chemical scaffolds in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide is complex and involves the inhibition of multiple enzymes and receptors. One of the key targets of this compound is PDE5, which is an enzyme that plays a critical role in the regulation of cAMP levels in cells. By inhibiting PDE5, this compound increases the levels of cAMP, which in turn activates PKA and other downstream signaling pathways. This activation leads to a variety of physiological effects, including increased blood flow, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide are diverse and depend on the specific target of the compound. In general, this compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including PDE5, cAMP, and PKA. These inhibitory effects can lead to a variety of physiological effects, including increased blood flow, cell proliferation, and apoptosis. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic potential in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent inhibitory activity against multiple enzymes and receptors, which makes it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
One of the limitations of using 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the complex mechanism of action of this compound may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide. One area of interest is the development of new derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to elucidate the specific targets and mechanisms of action of this compound in different biological systems. Finally, there is potential for the development of new therapeutic agents based on the structure of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide, particularly in the areas of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with acetic anhydride and indazole in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including the formation of an intermediate acyl chloride, which is then reacted with indazole to form the final product. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

Scientific Research Applications

1-Acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), cyclic adenosine monophosphate (cAMP), and protein kinase A (PKA). As a result, it has been suggested that this compound may have therapeutic potential in the treatment of various diseases, including cancer, Alzheimer's disease, and erectile dysfunction.

properties

IUPAC Name

1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10(20)19-6-2-3-12(9-19)15(21)17-13-5-4-11-8-16-18-14(11)7-13/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,16,18)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEULPSQUAWCYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide

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